

Spectroscopic Profile of 2,4-Dihydroxy-6-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dihydroxy-6-methoxyquinoline

Cat. No.: B077390

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Disclaimer: Experimental spectroscopic data for **2,4-Dihydroxy-6-methoxyquinoline** is not readily available in publicly accessible scientific literature and databases. The data presented herein is predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and drug development professionals as a reference for the anticipated spectral characteristics of this compound.

Introduction

2,4-Dihydroxy-6-methoxyquinoline is a heterocyclic organic compound with a quinoline core, which is a common scaffold in many biologically active molecules. The presence of two hydroxyl groups and a methoxy group on the quinoline ring system suggests potential for diverse chemical interactions and biological activities. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound in research and development settings. This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,4-Dihydroxy-6-methoxyquinoline**, along with generalized experimental protocols for their acquisition.

It is important to note that 2,4-dihydroxyquinolines can exist in several tautomeric forms, with the 4-hydroxy-2(1H)-quinolone form often being the most stable. The predicted data in this guide is based on this predominant tautomer.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **2,4-Dihydroxy-6-methoxyquinoline**. These predictions are derived from the analysis of related quinoline derivatives.

Predicted ^1H NMR Spectroscopic Data (DMSO- d_6 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~11.5 - 12.0	br s	1H	N1-H
~10.0 - 10.5	br s	1H	C4-OH
~7.5 - 7.6	d	1H	H-5
~7.2 - 7.3	dd	1H	H-7
~7.0 - 7.1	d	1H	H-8
~5.9 - 6.0	s	1H	H-3
~3.8	s	3H	-OCH ₃

Predicted ^{13}C NMR Spectroscopic Data (DMSO- d_6 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~165 - 170	C=O (C-2)
~155 - 160	C-6
~140 - 145	C-4
~138 - 142	C-8a
~120 - 125	C-5
~118 - 122	C-7
~115 - 120	C-4a
~100 - 105	C-8
~90 - 95	C-3
~55 - 60	-OCH ₃

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H stretching (hydroxyl)
3200 - 3000	Broad	N-H stretching (lactam)
3100 - 3000	Medium	C-H stretching (aromatic)
2950 - 2850	Weak	C-H stretching (methoxy)
~1650	Strong	C=O stretching (lactam)
1620 - 1580	Medium	C=C stretching (aromatic)
~1250	Strong	C-O stretching (aryl ether)

Predicted Mass Spectrometry (MS) Data

Ionization Mode	m/z (Predicted)	Assignment
ESI+	192.0655	[M+H] ⁺
ESI+	214.0474	[M+Na] ⁺
ESI-	190.0510	[M-H] ⁻

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **2,4-Dihydroxy-6-methoxyquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-30 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Acquire the spectrum at room temperature.
 - Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Use the same spectrometer.
 - Acquire a proton-decoupled ¹³C spectrum.

- Typical parameters include a spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum and apply baseline correction.
 - Reference the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
 - For KBr pellet method, mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
- Data Acquisition:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Record the spectrum in the range of 4000 to 400 cm⁻¹.
 - Acquire a background spectrum (of the empty ATR crystal or a pure KBr pellet) and subtract it from the sample spectrum.

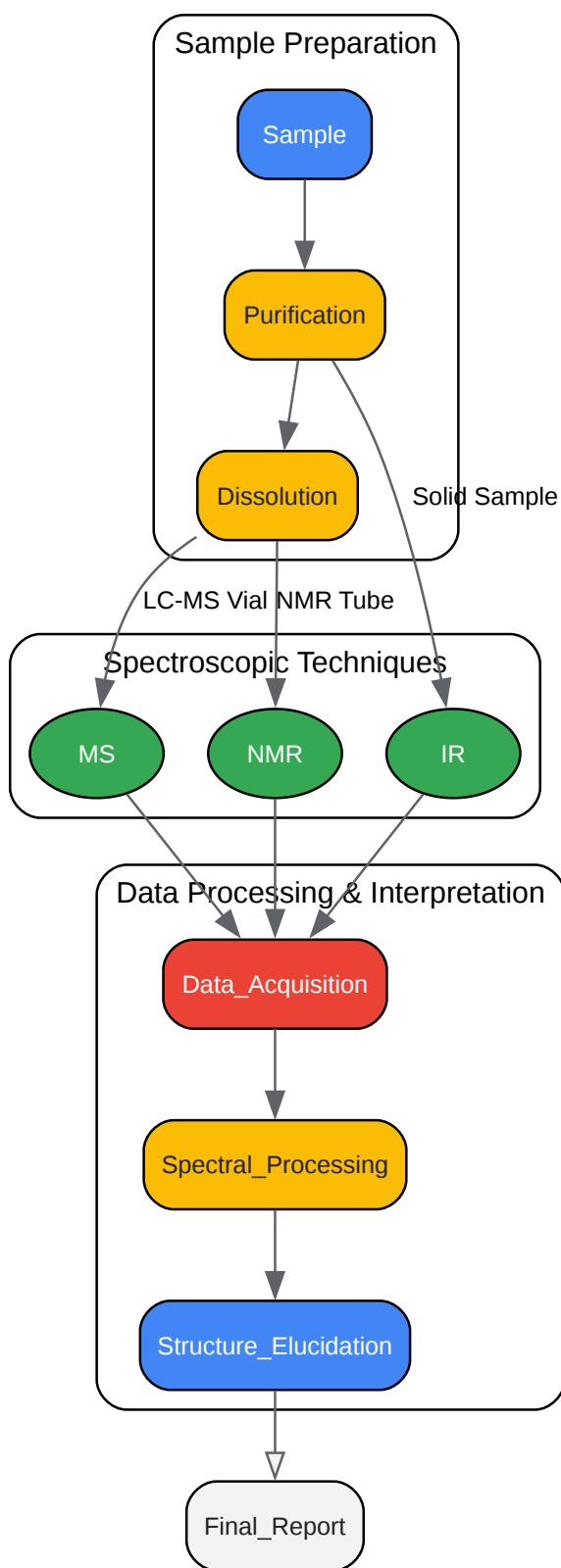
Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:

- Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Acquire spectra in both positive and negative ion modes.
- Typical ESI conditions involve a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
- Data Analysis:
 - Determine the accurate mass of the molecular ion ($[M+H]^+$ or $[M-H]^-$) to confirm the elemental composition.
 - If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further elucidate the structure.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **2,4-Dihydroxy-6-methoxyquinoline**.



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Caption: General workflow for spectroscopic analysis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com